3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid
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Overview
Description
3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid is a boronic acid derivative with the molecular formula C11H15BClNO3. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached organic group) from boron to a transition metal, typically palladium . The transition metal acts as a catalyst, facilitating the formation of a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of complex organic compounds. The specific molecular and cellular effects would depend on the compounds synthesized.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst (typically palladium), and the temperature . Additionally, the compound’s stability may be affected by exposure to air or moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid typically involves the reaction of 3-chloro-2-(cyclohexyloxy)pyridine with a boronic acid reagent under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of advanced materials and fine chemicals
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura coupling.
4-Chlorophenylboronic Acid: Similar in structure but with a different substituent on the aromatic ring.
Cyclohexylboronic Acid: Contains a cyclohexyl group but lacks the pyridine ring.
Uniqueness
3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid is unique due to its combination of a pyridine ring, a cyclohexyloxy group, and a boronic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(3-chloro-2-cyclohexyloxypyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c13-10-9(12(15)16)6-7-14-11(10)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRARJIQQFDZYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC2CCCCC2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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